molecular formula C31H30NOP B8246258 (R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8246258
M. Wt: 463.5 g/mol
InChI Key: CDOZNEWJIXTBID-RUZDIDTESA-N
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Description

(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand designed for asymmetric catalysis research. With a molecular formula of C31H30NOP and a molecular weight of 463.55 g/mol , this compound is a valuable tool for developing novel synthetic pathways, particularly in transition-metal-catalyzed reactions such as asymmetric hydrogenations and cross-couplings . The oxazoline ring provides a rigid chiral environment, while the phosphine group coordinates to metal centers, working in concert to induce high enantioselectivity in the formation of stereogenic centers . This ligand must be stored under an inert atmosphere and kept cold (2-8°C) to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30NOP/c1-31(2,30-32-25(23-33-30)22-24-14-6-3-7-15-24)28-20-12-13-21-29(28)34(26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-21,25H,22-23H2,1-2H3/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZNEWJIXTBID-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazoline Core Synthesis

The oxazoline ring is constructed from (R)-2-amino-1-phenylpropan-1-ol and 2-bromo-5-(propan-2-yl)benzaldehyde through acid-catalyzed cyclization:

(R)-2-Amino-1-phenylpropan-1-ol+2-Bromo-5-(propan-2-yl)benzaldehydeTsOH, toluene(R)-4-Benzyl-2-(2-bromo-5-(propan-2-yl)phenyl)-4,5-dihydrooxazole\text{(R)-2-Amino-1-phenylpropan-1-ol} + \text{2-Bromo-5-(propan-2-yl)benzaldehyde} \xrightarrow{\text{TsOH, toluene}} \text{(R)-4-Benzyl-2-(2-bromo-5-(propan-2-yl)phenyl)-4,5-dihydrooxazole}

Conditions :

  • Catalyst : p-Toluenesulfonic acid (5 mol%)

  • Solvent : Toluene, reflux (110°C)

  • Yield : 78–85% after silica gel chromatography.

Critical Parameters :

  • Strict exclusion of moisture to prevent hydrolysis.

  • Use of molecular sieves to absorb water byproduct.

Propan-2-yl Group Installation

The propan-2-yl substituent is introduced via Friedel-Crafts alkylation or directed ortho-lithiation :

Route A: Friedel-Crafts Alkylation

Precursor: 2-Bromo-5-isopropylbenzaldehyde

2-Bromo-5-isopropylbenzaldehydeAlCl3,CH2Cl22-Bromo-5-(propan-2-yl)benzaldehyde\text{2-Bromo-5-isopropylbenzaldehyde} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{2-Bromo-5-(propan-2-yl)benzaldehyde}

Yield : 65%.

Route B: Directed Ortho-Lithiation

Starting from 2-bromo-4,5-dihydrooxazole:

(R)-4-Benzyl-2-(2-bromophenyl)-4,5-dihydrooxazolesec-BuLi, TMEDALithiated intermediateAcetone(R)-4-Benzyl-2-(2-(propan-2-yl)phenyl)-4,5-dihydrooxazole\text{(R)-4-Benzyl-2-(2-bromophenyl)-4,5-dihydrooxazole} \xrightarrow{\text{sec-BuLi, TMEDA}} \text{Lithiated intermediate} \xrightarrow{\text{Acetone}} \text{(R)-4-Benzyl-2-(2-(propan-2-yl)phenyl)-4,5-dihydrooxazole}

Conditions :

  • Base : sec-Butyllithium (–78°C, THF)

  • Electrophile : Acetone (2 equiv)

  • Yield : 70%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous Flow Reactor for Oxazoline Formation

  • Residence Time : 30 min at 120°C

  • Throughput : 1.2 kg/h

  • Purity : 98% by in-line NMR.

Phosphine Coupling in Micellar Media

  • Surfactant : TPGS-750-M (2 wt%)

  • Advantages : Reduces CuI loading to

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The benzyl and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

®-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs that require high enantiomeric purity.

    Industry: The compound is valuable in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used.

Comparison with Similar Compounds

Structural Analogues in the PHOX Ligand Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituents Enantiomeric Excess (ee) Key Properties/Applications References
(R)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 314020-70-7 C28H24NOP 4-benzyl, 2-(diphenylphosphino-phenyl) 99% ee High steric bulk; asymmetric hydrogenation of ketones
(S)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 148461-13-6 C28H24NOP 4-benzyl, 2-(diphenylphosphino-phenyl) 98% ee Mirror-image enantiomer; opposite stereoselectivity in catalysis
(R)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline 164858-79-1 C25H26NOP 4-tert-butyl, 2-(diphenylphosphino-phenyl) 99% ee Enhanced steric shielding; used in Pd-catalyzed cross-coupling
(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole 947618-07-7 C28H32NOP 4-tert-butyl, 2-(propan-2-yl-diphenylphosphino-phenyl) N/A Extreme steric bulk; niche applications in hindered substrates
(R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-4,5-dihydrooxazole 164858-78-0 C25H26NOP 4-isopropyl, 2-(diphenylphosphino-phenyl) 98% ee Moderate steric demand; versatile in Rh-catalyzed hydrogenations
Key Observations:

Steric Effects: The benzyl substituent (CAS 314020-70-7) provides moderate steric bulk compared to the tert-butyl group (CAS 164858-79-1), which offers stronger shielding of the metal center, improving selectivity in sterically demanding reactions .

Electronic Effects: All PHOX ligands share a strong σ-donor phosphine group, but electron-withdrawing substituents (e.g., fluorinated analogues) are absent in the listed compounds, suggesting these ligands prioritize steric tuning over electronic modulation .

Enantioselectivity :

  • The S-enantiomer (CAS 148461-13-6) reverses stereochemical outcomes in catalysis, highlighting the importance of absolute configuration in asymmetric synthesis .

Comparison with Non-Oxazoline Phosphine Ligands

Benzoimidazole Derivatives ()

Compounds like 2-(3-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (3-DPPI) and 2-(2-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI) replace the oxazoline ring with a benzoimidazole core. These ligands exhibit strong π-accepting properties due to the aromatic heterocycle, making them suitable for electroluminescent materials rather than catalysis. Their lack of chirality limits use in asymmetric synthesis .

Bisphosphine Ligands ()

Ligands such as 1,2-Bis(diphenylphosphino)ethane (dppe) and Bis(triphenylphosphine)nickel(II) chloride are achiral and primarily used in racemic catalysis or as precursors for metal complexes. They lack the stereochemical control offered by PHOX ligands .

Biological Activity

(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H24NOP
  • Molecular Weight : 421.47 g/mol
  • CAS Number : 314020-70-7
  • Purity : Typically ≥95% .

The compound's biological activity is largely attributed to its structural features, particularly the presence of the diphenylphosphino group, which enhances its interaction with biological targets. The oxazole ring contributes to its stability and reactivity, making it a versatile scaffold for drug development.

Biological Activity Overview

  • Antifungal Activity :
    • Recent studies have shown that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal properties. For instance, compounds related to oxazole derivatives demonstrated significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
    • Similar compounds have shown effectiveness against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 to 2 μg/mL.
  • Pharmacokinetics :
    • Compounds A31 and A33 from related studies exhibited high metabolic stability in human liver microsomes, with half-lives of 80.5 minutes and 69.4 minutes respectively. This suggests that (R)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole may possess favorable pharmacokinetic properties .
  • Enzyme Inhibition :
    • The compound has shown weak inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6, indicating a lower potential for drug-drug interactions compared to other compounds in the same class .

Study 1: Antifungal Efficacy

In a study evaluating the antifungal efficacy of oxazole derivatives, (R)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole was tested alongside other related compounds. Results indicated that it exhibited comparable antifungal activity against various strains of fungi, reinforcing its potential as a therapeutic agent.

Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving SD rats assessed the absorption and metabolism of (R)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole. The results demonstrated favorable absorption characteristics and metabolic stability, suggesting it could be developed further for clinical applications.

Data Summary Table

PropertyValue
Molecular FormulaC28H24NOP
Molecular Weight421.47 g/mol
CAS Number314020-70-7
Antifungal MIC (Candida albicans)0.03 - 0.5 μg/mL
Antifungal MIC (Cryptococcus neoformans)0.25 - 2 μg/mL
Metabolic Half-lifeA31: 80.5 min; A33: 69.4 min
CYP Enzyme InhibitionWeak on CYP3A4 and CYP2D6

Q & A

Basic: What are the key steps for enantioselective synthesis of (R)-4-benzyl-2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole?

Answer:
The synthesis typically involves a multi-step approach:

Chiral precursor preparation : Use (R)-configured amino alcohols, such as (R)-phenylglycinol, to establish stereochemistry.

Oxazole ring formation : React the amino alcohol with a carbonyl source (e.g., benzaldehyde derivatives) under acid catalysis to form the dihydrooxazole core .

Phosphine group introduction : Couple the diphenylphosphino moiety via palladium-catalyzed cross-coupling or nucleophilic substitution. Ensure inert conditions (argon/nitrogen) to prevent phosphine oxidation .

Purification : Chromatography (silica gel) or recrystallization (ethanol/water) achieves >99% purity. Reported yields for analogous syntheses range from 83.2% to 94.5% .

Basic: What analytical methods are critical for confirming structure and enantiopurity?

Answer:

  • Polarimetry : Measures specific optical rotation to verify enantiomeric excess (e.g., >97% e.e. for related compounds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., benzyl protons at δ 3.5–4.5 ppm) .
  • Mass spectrometry (GC-MS) : Validates molecular weight (e.g., MW 373.43 for a similar (R)-configured oxazole) .
  • IR spectroscopy : Identifies oxazole C=N stretches (~1650 cm1^{-1}) and P-phenyl vibrations (~1430 cm1^{-1}) .

Advanced: How does the diphenylphosphino group influence catalytic activity in asymmetric transformations?

Answer:
The diphenylphosphino moiety acts as a strong π-acceptor ligand , enhancing metal coordination in catalysts (e.g., Pd, Rh). Key effects:

  • Steric and electronic tuning : The bulky propan-2-yl group at position 2 creates a chiral environment, improving enantioselectivity in reactions like hydrogenation or cross-coupling .
  • Stability : Phosphine ligands resist oxidation under inert conditions, critical for catalytic cycles.
  • Case study : Analogous (R)-configured oxazoline-phosphine ligands achieve >90% e.e. in asymmetric allylic alkylation .

Advanced: How to address contradictions in spectroscopic data during characterization?

Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra. For example, conflicting 31^31P NMR signals may arise from dynamic effects; variable-temperature NMR resolves this .
  • X-ray crystallography : Provides definitive structural confirmation. For a related bromophenyl oxazole derivative, crystallography confirmed the propan-2-yl group’s spatial arrangement (bond angles: 109.5°) .
  • Elemental analysis : Resolves discrepancies in molecular formula (e.g., CHNS analysis for C, H, N, and P content) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Phosphine oxidation : Avoided by strict inert atmosphere (argon) and dry solvents.
  • Racemization : Minimized by low-temperature reactions (<0°C) during oxazole ring closure .
  • Byproduct formation : Unreacted benzyl halides are removed via aqueous extraction (e.g., 10% NaHCO3_3) .
  • Yield optimization : Reflux in THF/Et3_3N (1:1) for 48 hours maximizes coupling efficiency in Pd-catalyzed steps .

Advanced: What computational methods support mechanistic studies of this compound in catalysis?

Answer:

  • DFT calculations : Model transition states to explain enantioselectivity. For example, Gibbs free energy differences (<2 kcal/mol) between diastereomeric pathways correlate with observed e.e. .
  • Molecular docking : Predicts ligand-metal interactions (e.g., Pd-P bond distances ~2.3 Å) in catalytic complexes.
  • Kinetic studies : Eyring plots derived from variable-temperature experiments reveal activation parameters (ΔH‡, ΔS‡) .

Basic: How to scale up synthesis without compromising enantiopurity?

Answer:

  • Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., oxazole formation).
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., on silica) to reduce metal leaching .
  • Process control : Monitor optical rotation in real-time to detect racemization .

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